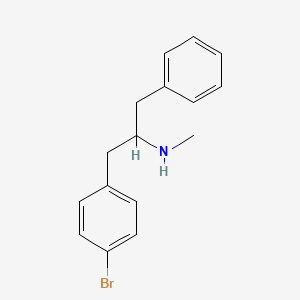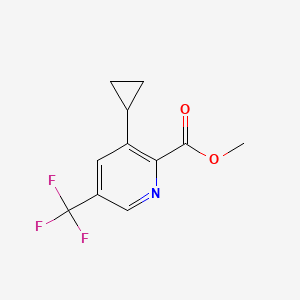![molecular formula C8H13NO2 B12975668 8-Oxa-2-azaspiro[4.5]decan-6-one](/img/structure/B12975668.png)
8-Oxa-2-azaspiro[4.5]decan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Oxa-2-azaspiro[4.5]decan-6-one is a spirocyclic compound characterized by a unique structure where an oxygen and nitrogen atom are incorporated into a spiro ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxa-2-azaspiro[4.5]decan-6-one typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction proceeds through a series of steps including alkylation and heterocyclization to form the spirocyclic structure .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis from commercially available reagents suggests that scalable production is feasible. The use of common reagents and straightforward reaction conditions makes this compound accessible for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
8-Oxa-2-azaspiro[4.5]decan-6-one undergoes various chemical reactions including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The spirocyclic structure allows for substitution reactions, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
8-Oxa-2-azaspiro[4.5]decan-6-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and as a scaffold in drug discovery.
Biology: The compound is used in the study of biological pathways and as a potential therapeutic agent.
Industry: Its unique structure makes it valuable in the development of new materials and industrial chemicals.
Mecanismo De Acción
The mechanism by which 8-Oxa-2-azaspiro[4.5]decan-6-one exerts its effects involves interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, influencing biological processes . Detailed studies are ongoing to fully elucidate these mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Known for its antituberculosis activity.
1-Oxa-3,8-diazaspiro[4.5]decan-2-one: Exhibits potent inhibitory effects on neural calcium uptake.
8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one: A compound with significant biological interest.
Uniqueness
8-Oxa-2-azaspiro[4.5]decan-6-one stands out due to its specific spirocyclic structure incorporating both oxygen and nitrogen atoms, which provides unique chemical and biological properties .
Propiedades
Fórmula molecular |
C8H13NO2 |
|---|---|
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
8-oxa-2-azaspiro[4.5]decan-6-one |
InChI |
InChI=1S/C8H13NO2/c10-7-5-11-4-2-8(7)1-3-9-6-8/h9H,1-6H2 |
Clave InChI |
DTOIMYPZVZWWLD-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC12CCOCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride](/img/structure/B12975617.png)


![Dibenzo[b,d]furan-2-carbaldehyde oxime](/img/structure/B12975643.png)




![5,6-Dimethylfuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12975673.png)


